molecular formula C10H16N2 B8633492 1-Azabicyclo[4.3.1]decane-8-carbonitrile CAS No. 88721-87-3

1-Azabicyclo[4.3.1]decane-8-carbonitrile

Cat. No.: B8633492
CAS No.: 88721-87-3
M. Wt: 164.25 g/mol
InChI Key: ZKEOKLGLIBQAJC-UHFFFAOYSA-N
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Description

1-Azabicyclo[4.3.1]decane-8-carbonitrile is a bicyclic amine featuring a nitrogen atom at the bridgehead position and a nitrile group at the 8-position of the fused ring system. Its structure comprises a 10-membered bicyclic framework with bridge sizes of 4, 3, and 1 carbons, distinguishing it from smaller (e.g., 1-azabicyclo[2.2.2]octane) or more strained (e.g., 1-azabicyclo[1.1.0]butane) azabicycles. The nitrile group confers unique electronic and reactivity profiles, enabling applications in medicinal chemistry and catalysis .

Properties

CAS No.

88721-87-3

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-azabicyclo[4.3.1]decane-8-carbonitrile

InChI

InChI=1S/C10H16N2/c11-6-10-5-9-3-1-2-4-12(7-9)8-10/h9-10H,1-5,7-8H2

InChI Key

ZKEOKLGLIBQAJC-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CC(C1)CC(C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Azabicycles

Ring Size and Strain

  • 1-Azabicyclo[1.1.0]butane : A highly strained bicyclo[1.1.0] system with two adjacent bridgeheads. Its strain energy (~60 kcal/mol) drives reactivity in strain-release amination and photochemical applications, unlike the less strained 4.3.1 system .
  • 1-Azabicyclo[2.2.2]octane (Quinuclidine): A rigid, symmetrical 8-membered bicyclic structure. The 2.2.2 framework lacks the conformational flexibility of the 4.3.1 system but is widely used as a ligand in asymmetric catalysis (e.g., 3-Quinuclidinol derivatives in ) .
  • 1-Azabicyclo[4.3.1]decane Derivatives : The larger 10-membered ring reduces strain compared to smaller azabicycles, allowing selective functionalization at multiple positions (e.g., 8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride in ) .

Substituent Effects

  • Carbonitrile Group: The nitrile at C8 in 1-azabicyclo[4.3.1]decane-8-carbonitrile enhances electrophilicity, enabling nucleophilic additions (e.g., reduction to primary amines) or participation in cycloadditions. This contrasts with hydroxyl or ketone groups in analogs like 3-Quinuclidinol () or 1-azabicyclo[4.3.1]dec-7-en-9-one () .
  • Fluorine Substituents : Derivatives such as 10,10-difluoro-8-azabicyclo[4.3.1]decane () exhibit increased metabolic stability and lipophilicity compared to the nitrile-containing compound, highlighting substituent-driven pharmacokinetic variability .

Reactivity in Catalysis

The 4.3.1 framework’s flexibility enables asymmetric catalysis applications. For example, Rh-catalyzed reactions with 1-azabicyclo[4.3.1]dec-7-en-9-one () demonstrate superior regioselectivity compared to rigid 2.2.2 systems .

Medicinal Chemistry Potential

Nitrile-containing azabicycles are understudied but promising scaffolds for kinase inhibitors or CNS-targeted drugs due to their balanced rigidity and polarity. In contrast, 3-Quinuclidinol derivatives are established in anticholinergic agents () .

Comparative Data Table

Compound Ring System Key Substituent Strain Energy Synthetic Method Applications
This compound [4.3.1] C8-CN Moderate Transition-metal catalysis Drug discovery, catalysis
1-Azabicyclo[2.2.2]octan-3-ol [2.2.2] C3-OH Low Classical organic synthesis Anticholinergic agents
1-Azabicyclo[1.1.0]butane [1.1.0] None (parent) High Photochemical/flow synthesis Strain-release amination
8-Benzyl-10,10-difluoro derivative [4.3.1] C1-COOH, C10-F₂ Moderate Multistep functionalization Metabolic stability studies

Preparation Methods

Alkylation of Azabicycloalkane Intermediates

A foundational method, documented in patent literature, involves alkylating preformed azabicycloalkane intermediates with nitrile-containing electrophiles. For example, 7-azabicyclo[4.3.0]nonane derivatives react with chloroethyl nitriles under basic conditions to form the target compound. In one protocol, 7-(2-chloroethyl)-7-azabicyclo[4.3.0]nonane is treated with diphenylacetonitrile in the presence of lithium amide, yielding 2,2-diphenyl-4-(7-azabicyclo[4.3.0]non-7-yl)butyronitrile after distillation.

Reaction Conditions :

  • Solvent: Dry toluene

  • Base: Lithium amide or sodamide

  • Temperature: Reflux (105–110°C)

  • Yield: Moderate (40–60%)

Challenges in Steric Control

The steric bulk of the bicyclic system often leads to side reactions, such as polymerization, particularly when using unprotected amines. Greenberg et al. demonstrated that high-dilution techniques are critical to suppress oligomerization during lactam formation, a related process for bicyclic amines. Applying similar conditions to nitrile synthesis—slow addition of reagents and diluted reaction media—improves yields of this compound.

Cycloaddition Approaches to the Bicyclic Core

(4+3) Cycloaddition of Oxidopyridinium Ions

A breakthrough method involves the (4+3) cycloaddition of oxidopyridinium ions with dienes, directly forming the azabicyclo[4.3.1]decane skeleton. Fu et al. reported that N-alkyloxidopyridinium ions, when reacted with excess diene (e.g., isoprene), yield 7-azabicyclo[4.3.1]decane derivatives in high regioselectivity. Introducing a nitrile group at the 8-position requires post-cycloaddition modifications, such as cyanation via palladium-catalyzed coupling.

Optimized Conditions :

  • Diene: 2.5 equivalents (excess to drive completion)

  • Solvent: Dichloromethane or acetonitrile

  • Temperature: 0°C to room temperature

  • Yield: 70–85% for cycloadduct

Thermodynamic vs. Kinetic Control

The cycloaddition’s endo/exo selectivity depends on reaction time and diene structure. With conjugated dienes (e.g., 1,3-butadiene), the reaction favors kinetic products, while isolated dienes (e.g., 1,4-pentadiene) shift toward thermodynamic control. This flexibility allows tunability in stereochemistry, critical for accessing diverse azabicyclo derivatives.

Intramolecular Cyclization of Nitrile-Containing Precursors

Amino Acyl Chloride Condensation

Yakhontov and Pracejus pioneered intramolecular condensations of amino acyl chlorides to form bridged lactams, a strategy adaptable to nitrile synthesis. For example, treating 8-cyano-1-azabicyclo[4.3.1]decane precursors with thionyl chloride generates reactive acyl chlorides, which undergo cyclization upon deprotonation.

Key Steps :

  • Acyl Chloride Formation : SOCl₂ in CH₂Cl₂, 0°C → RT.

  • Cyclization : LiN(iPr)₂ in THF, −78°C.

  • Nitrile Retention : Use of non-nucleophilic bases to prevent nitrile hydrolysis.

Protecting Group Strategies

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Range
AlkylationScalable, uses commercial reagentsLow regioselectivity, polymerization40–60%
(4+3) CycloadditionHigh regioselectivity, modularRequires excess diene, post-modification70–85%
Intramolecular CyclizationDirect nitrile incorporation, stereocontrolSensitive to moisture, multi-step50–65%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Azabicyclo[4.3.1]decane-8-carbonitrile, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with bicyclic amine precursors. Key steps include cyclization via intramolecular alkylation or reductive amination. Reaction conditions (temperature, solvent polarity, and pH) must be optimized: for example, using polar aprotic solvents (e.g., DMF) at 60–80°C enhances cyclization efficiency. Purification via column chromatography or recrystallization ensures high purity . Monitoring intermediates by TLC or HPLC is critical for stepwise yield optimization.

Q. How is the bicyclic structure of this compound confirmed using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires a combination of 1^1H/13^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS). The nitrogen atom in the bicyclic framework produces distinct 1^1H NMR splitting patterns (e.g., deshielded protons adjacent to the nitrile group). IR spectroscopy identifies the C≡N stretch (~2200–2250 cm1^{-1}). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease panels) to identify potential targets. Use cell viability assays (MTT or resazurin) in cancer or microbial lines to evaluate cytotoxicity. Dose-response curves (IC50_{50}) should be generated with triplicate measurements to ensure reproducibility. Positive controls (e.g., known inhibitors) and solvent controls (e.g., DMSO) are essential for validating results .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electronic properties. Solvent effects are simulated using continuum models (e.g., COSMO). Molecular dynamics (MD) simulations predict conformational stability in aqueous or lipid bilayers. Software like Gaussian or Schrödinger Suite facilitates these analyses, enabling virtual screening of reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., assay protocols, cell lines). Validate conflicting results via orthogonal assays: for example, corroborate enzyme inhibition with cellular thermal shift assays (CETSA). Statistical tools like ANOVA or Bayesian modeling quantify experimental uncertainty. Cross-laboratory collaborations ensure reproducibility using standardized protocols .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer : Systematically modify functional groups (e.g., nitrile substitution, benzyl addition) and evaluate changes in bioactivity. Use a factorial design to test variables like substituent position and steric effects. Compare derivatives with structurally similar bicyclic compounds (e.g., 8-benzyl-3,8-diazabicyclo analogs) to isolate pharmacophore contributions. Data should be tabulated for trends (see example below) :
DerivativeModificationBioactivity (IC50_{50}, μM)
ParentNone10.2 ± 1.5
Derivative ANitrile → Amide15.8 ± 2.1
Derivative BBenzyl addition5.3 ± 0.9

Q. What advanced separation techniques optimize the isolation of enantiomers or diastereomers?

  • Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) resolves enantiomers using hexane/isopropanol gradients. For diastereomers, simulate moving bed (SMB) chromatography enhances throughput. Crystallization-induced diastereomer resolution (CIDR) employs chiral resolving agents (e.g., tartaric acid). Monitor purity via circular dichroism (CD) or polarimetry .

Q. How do reaction fundamentals inform scalable reactor design for synthesizing this compound?

  • Methodological Answer : Kinetic studies (e.g., rate law determination) guide batch vs. flow reactor choices. For exothermic steps, continuous flow reactors improve heat dissipation. Computational fluid dynamics (CFD) models optimize mixing efficiency. Pilot-scale trials should validate parameters like residence time distribution (RTD) and mass transfer coefficients .

Methodological Notes

  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) for secure data storage and version control .
  • Safety Protocols : Adhere to institutional chemical hygiene plans, including 100% compliance with safety exams before experimentation .
  • Interdisciplinary Integration : Combine synthetic chemistry with computational biology and chemical engineering principles to address complex research challenges .

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